Product packaging for Bicyclo[4.1.0]hept-1(6)-ene(Cat. No.:CAS No. 66235-54-9)

Bicyclo[4.1.0]hept-1(6)-ene

Cat. No.: B14482663
CAS No.: 66235-54-9
M. Wt: 94.15 g/mol
InChI Key: BSMJUXOCYDDVQP-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hept-1(6)-ene is a valuable strained organic scaffold that incorporates both a cyclohexene ring and a fused cyclopropane, making it a compound of high interest in fundamental and applied research. Its structure is a key feature in norcarane derivatives and serves as a versatile synthetic intermediate. This compound's primary research value lies in its use as a mechanistic probe to study ring strain and rearrangement reactions. Theoretical and experimental studies on related bicyclo[4.1.0]heptyl systems show they undergo fascinating ring-opening reactions, serving as "radical clocks" to measure kinetics in synthetic and even biochemical processes . Furthermore, the fused bicyclo[4.1.0]heptane framework is a sought-after motif for conformational restriction in medicinal chemistry, used to design and synthesize novel pharmacologically active agents, such as conformationally locked carbocyclic nucleoside analogues . In synthetic methodology, derivatives of bicyclo[4.1.0]heptene serve as pivotal substrates in transition metal-catalyzed reactions, including cycloisomerization and carbonylative cycloadditions, to access complex molecular architectures like arylhexahydroisoquinolines . The inherent strain of the three-membered ring also makes this compound and its analogues useful precursors for generating other interesting systems, such as cyclopropa-fused quinones, which exhibit enhanced reactivity . This compound is supplied as a high-purity compound to ensure consistent and reliable experimental results. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B14482663 Bicyclo[4.1.0]hept-1(6)-ene CAS No. 66235-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66235-54-9

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[4.1.0]hept-1(6)-ene

InChI

InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-5H2

InChI Key

BSMJUXOCYDDVQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.1.0 Hept 1 6 Ene and Its Derivatives

Classical Approaches to Bicyclo[4.1.0]hept-1(6)-ene Generation

Classical methods for generating highly reactive species like this compound often rely on elimination reactions to form the strained cyclopropene (B1174273) ring system. The inherent reactivity of the product necessitates specific strategies for its generation and subsequent reaction.

The parent compound, Bicyclo[4.1.0]hept-1,6-ene, has been successfully generated through an elimination reaction. nih.govacs.org This approach involves the gas-phase reaction of 1-chloro-2-(trimethylsilyl)bicyclo[4.1.0]heptane over solid fluoride (B91410) at 25°C. nih.govacs.org This method facilitates the removal of the chloro and trimethylsilyl (B98337) groups, leading to the formation of the strained double bond within the bicyclic framework. Another established method for creating the bicyclo[4.1.0]heptane skeleton involves the reaction of carbenes, such as dichlorocarbene (B158193) generated in situ from chloroform, with cyclohexene (B86901) to form a dichlorocyclopropane, which can then be further manipulated. libretexts.org

Due to its high strain, bicyclo[4.1.0]hept-1,6-ene is not a stable, isolable compound and rapidly undergoes further reactions. nih.govacs.org In the absence of a trapping agent, it dimerizes through a rapid ene reaction, yielding two diastereomeric cyclopropene products. nih.govacs.org When these ene dimers are in solvents like tetrahydrofuran (B95107) or chloroform, they couple to form a single crystalline triene tetramer. nih.gov However, if the neat dimers are warmed to room temperature, they form a mixture of tricyclohexane tetramers. nih.gov Earlier studies also noted that in the absence of a trapping reagent like 1,3-diphenylisobenzofuran, the generated bicyclo[4.1.0]hept-1,6-ene quickly dimerizes and subsequently forms tetrameric products. acs.org

Transition Metal-Catalyzed Synthesis of Bicyclo[4.1.0]heptene Derivatives

The advent of transition metal catalysis has provided powerful and elegant methods for constructing complex molecular architectures from simple precursors. Gold and platinum, in particular, have emerged as highly effective catalysts for the cycloisomerization of enynes, offering a direct route to bicyclo[4.1.0]heptene derivatives under mild conditions. wiley.comresearchgate.net

Gold-catalyzed cycloisomerization reactions of 1,n-enynes, particularly 1,6-enynes, have become a cornerstone for the synthesis of bicyclo[4.1.0]heptene skeletons. beilstein-journals.orgacs.org These reactions are prized for their efficiency and contribution to atom economy. beilstein-journals.org The general mechanism is believed to involve the coordination of the alkynophilic gold(I) catalyst to the alkyne moiety of the enyne substrate. rsc.org This activation facilitates a nucleophilic attack by the tethered alkene, leading to the formation of a cyclopropyl (B3062369) gold(I) carbene-like intermediate, which then evolves to the final bicyclo[4.1.0]heptene product. acs.orgrsc.org This transformation is particularly facile for 1,6-enynes tethered by an ether or a sulfonamide. acs.org

A significant advancement in this field is the development of asymmetric gold-catalyzed cycloisomerizations, which allow for the enantioselective synthesis of functionalized bicyclo[4.1.0]heptene derivatives. rsc.orgrsc.org By employing chiral cationic Au(I) catalysts, researchers have achieved excellent levels of enantiomeric excess. rsc.orgrsc.org A prominent example involves using a catalyst system composed of a chiral ligand, such as (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP, complexed with gold chloride and activated by a silver salt like AgOTf or AgNTf₂. rsc.orgbeilstein-journals.orgrsc.org These reactions are typically run in toluene (B28343) under mild conditions and have yielded bicyclo[4.1.0]heptene derivatives with enantiomeric excesses (ee) ranging from 90% to as high as 99%. rsc.orgbeilstein-journals.orgrsc.org

The success of the gold-catalyzed cycloisomerization is highly dependent on the structure of the 1,6-enyne substrate and the nature of the ligands on the gold catalyst. rsc.orgbeilstein-journals.org Studies have shown that oxygen-tethered enynes generally provide superior results in terms of both yield and enantioselectivity compared to their nitrogen-tethered counterparts. beilstein-journals.org For instance, while oxygen-linked substrates can produce bicyclic products in good yields and high ee, nitrogen-tethered enynes often result in lower yields and ee's, sometimes accompanied by the formation of diene side products. beilstein-journals.org

The reaction is also capable of synthesizing sterically demanding structures, such as pentasubstituted cyclopropyl derivatives, with excellent enantioselectivity (99% ee), although sometimes in moderate yields. beilstein-journals.org The choice of the silver salt cocatalyst can also influence the outcome, as demonstrated by the use of AgNTf₂ to achieve high ee in certain challenging transformations. beilstein-journals.org

Table 1: Gold-Catalyzed Asymmetric Cycloisomerization of 1,6-Enynes

Substrate TetherSubstituentsCatalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
OxygenAryl/Alkyl(R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgOTfTolueneRTModerate to Good90-98 rsc.orgrsc.org
OxygenPentasubstituted(R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgNTf₂Toluene03699 beilstein-journals.org
Nitrogen (Ts-tether)Aryl(R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgOTfTolueneRTLow to ModerateGenerally lower beilstein-journals.org
OxygenNon-substituted enyne(R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgOTfTolueneRTLowLow beilstein-journals.org

Table of Mentioned Compounds

Compound Name
This compound
1-chloro-2-(trimethylsilyl)bicyclo[4.1.0]heptane
1,3-diphenylisobenzofuran
(R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP
Gold(I) Chloride (AuCl)
Silver Trifluoromethanesulfonate (AgOTf)
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
Chloroform
Tetrahydrofuran

Platinum-Catalyzed Cycloisomerization Reactions

Platinum complexes are highly effective catalysts for the cycloisomerization of 1,6-enynes to yield bicyclo[4.1.0]heptene derivatives. This transformation is driven by the electrophilic activation of the alkyne by the platinum catalyst, which facilitates an intramolecular reaction with the tethered alkene.

Pioneering work in this area demonstrated that simple platinum salts, such as platinum(II) chloride (PtCl₂) and platinum(IV) chloride (PtCl₄), can efficiently catalyze the cycloisomerization of 1,6-enynes. rsc.org For instance, the reaction of various enynes in the presence of a catalytic amount of PtCl₂ or PtCl₄ in a suitable solvent like toluene leads to the formation of the corresponding bicyclo[4.1.0]heptene products in good yields. A more reactive platinum source, Zeise's dimer ([(C₂H₄)PtCl₂]₂), has been shown to be effective even at ambient temperatures, providing an increase in yield for certain substrates. mdpi.com

The catalytic activity can be further enhanced by the introduction of a carbon monoxide (CO) atmosphere. The presence of CO has been observed to improve both the reaction rate and the yield of the cycloisomerization, particularly for less reactive substrates. mdpi.com This is attributed to the electronic effects of the CO ligand on the platinum center, which can modulate its reactivity and stability.

The scope of platinum-catalyzed cycloisomerization is broad, accommodating a variety of substitution patterns on both the alkene and alkyne moieties of the 1,6-enyne precursor. This versatility allows for the synthesis of a diverse range of functionalized bicyclo[4.1.0]heptene derivatives.

Table 1: Selected Platinum Catalysts for Bicyclo[4.1.0]heptene Synthesis

Catalyst Typical Reaction Conditions Notes Reference
PtCl₂ Toluene, heat Standard, readily available catalyst. rsc.org
PtCl₄ Toluene, heat Generally provides good yields. rsc.orgmdpi.com
[(C₂H₄)PtCl₂]₂ (Zeise's Dimer) Toluene, ambient to 60 °C More reactive than simple salts. mdpi.com
PtCl₂ / CO Toluene, heat CO atmosphere can improve yield and reaction time. mdpi.com

Rhodium-Catalyzed Transformations and Skeletal Reorganizations

Rhodium complexes have also emerged as powerful catalysts for the synthesis and transformation of bicyclo[4.1.0]heptene systems. Both rhodium(I) and rhodium(II) species have been employed, often leading to unique reactivity and skeletal reorganizations.

Cationic rhodium(I) complexes are effective in promoting the cycloisomerization of 1,6-enynes to bicyclo[4.1.0]heptenes. rsc.org These reactions often proceed with high efficiency and can be rendered asymmetric through the use of chiral ligands, providing enantiomerically enriched bicyclo[4.1.0]heptene products. koreascience.kr For example, rhodium(I) complexes coordinated with chiral diene ligands have been successfully used in the asymmetric cycloisomerization of nitrogen- and oxygen-bridged 1,6-enynes. koreascience.krnih.gov

Rhodium(II) catalysts, on the other hand, are known to induce skeletal reorganizations of 1,6-enynes, which can also lead to the formation of bicyclo[4.1.0]heptene derivatives. nih.gov These reactions are thought to proceed through the formation of a cyclopropyl rhodium carbenoid intermediate. The substitution pattern of the enyne substrate can significantly influence the reaction pathway, leading to different isomers of the product. nih.gov

Furthermore, rhodium catalysts can effect transformations of pre-formed bicyclo[4.1.0]heptene skeletons. For instance, azabicyclo[4.1.0]heptenes bearing aryl and cyclopropyl groups have been shown to undergo a rhodium-catalyzed rearrangement to afford arylhexahydroisoquinolines, demonstrating the utility of these systems in accessing more complex molecular architectures.

Table 2: Rhodium-Catalyzed Reactions Involving Bicyclo[4.1.0]heptene Scaffolds

Catalyst Type Transformation Substrate Product Reference
Cationic Rh(I) with Chiral Diene Asymmetric Cycloisomerization 1,6-Enynes Enantioenriched Bicyclo[4.1.0]heptenes koreascience.krnih.gov
Rh(II) Complexes Skeletal Reorganization/Bicyclization 1,6-Enynes Bicyclo[4.1.0]heptene Derivatives nih.gov
Rh(I) Complexes Rearrangement Azabicyclo[4.1.0]heptenes Arylhexahydroisoquinolines

Iridium-Catalyzed Carbocyclization

Iridium catalysts offer another avenue for the synthesis of bicyclo[4.1.0]heptene derivatives from 1,6-enynes. Cationic iridium(I) complexes have been found to be particularly effective in promoting these carbocyclization reactions.

The catalytic system often involves an iridium precursor such as [IrCl(CO)₃]n or [IrCl(cod)]₂ (where cod is 1,5-cyclooctadiene), with the latter requiring the presence of carbon monoxide (CO) for optimal activity. The reaction patterns and efficiency are highly dependent on the structure of the enyne substrate and the specific nature of the iridium catalyst system employed.

A significant advancement in this area is the development of enantioselective iridium-catalyzed cycloisomerizations. The use of chiral diphosphine ligands, such as p-Tol-BINAP, in conjunction with a cationic iridium complex, allows for the synthesis of optically active 3-azabicyclo[4.1.0]heptenes in good yields and with high enantiomeric excesses. This method provides a valuable tool for the construction of chiral cyclopropanes fused to a six-membered ring system.

Interestingly, an asymmetric counterion-directed catalysis strategy has also been successfully applied. In this approach, a chiral phosphate (B84403) counterion is used with an achiral iridium catalyst, such as Vaska's complex, to induce enantioselectivity in the carbocyclization of 1,6-enynes, affording enantioenriched bicyclo[4.1.0]heptenes. mdpi.com

Radical-Mediated Synthetic Strategies

Radical cyclizations provide a powerful and often complementary approach to transition-metal-catalyzed methods for the construction of cyclic systems. While the direct radical-mediated synthesis of the parent carbocyclic this compound from acyclic precursors is less commonly reported than metal-catalyzed routes, the principles of radical cyclization of enynes are well-established.

A notable example in a related system is the transition-metal-free, oxidative cyclopropanation of aza-1,6-enynes. This methodology enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives through a radical pathway. rsc.org The reaction proceeds under mild conditions and demonstrates the feasibility of forming the bicyclo[4.1.0] framework via radical intermediates. This approach is particularly attractive due to its operational simplicity and the avoidance of potentially toxic heavy metals.

Modern advancements in radical chemistry have focused on developing more environmentally benign methods. "Tin-free" radical cyclizations, which avoid the use of toxic tin reagents like tributyltin hydride, are of significant interest. nih.gov These methods often employ alternative radical initiators and mediators, or utilize photoredox catalysis to generate the necessary radical intermediates under mild conditions. nih.gov While specific examples leading directly to the this compound core using these modern methods are emerging, the general strategies are applicable to appropriately designed enyne precursors.

Synthesis of Heteroatom-Containing Bicyclo[4.1.0]heptene Analogues

The bicyclo[4.1.0]heptene scaffold can be modified by the incorporation of heteroatoms such as oxygen and nitrogen into the six-membered ring, leading to oxa- and azabicyclo[4.1.0]heptene analogues. These heterocyclic structures are of significant interest in medicinal chemistry and organic synthesis.

Synthesis of Oxabicyclo[4.1.0]heptenes

The most common route to oxabicyclo[4.1.0]heptenes is the transition-metal-catalyzed cycloisomerization of oxygen-tethered 1,6-enynes, such as allyl propargyl ethers. Platinum catalysts, particularly PtCl₄, have been shown to be effective for this transformation. Gold catalysts have also been extensively used, often providing high levels of enantioselectivity when chiral ligands are employed.

The reaction proceeds via the activation of the alkyne by the metal catalyst, followed by intramolecular attack of the ether oxygen or the alkene, depending on the specific mechanism, to form the bicyclic ether framework. These reactions are often conducted under mild conditions and can provide high yields of the desired oxabicyclo[4.1.0]heptene products. The enantiospecificity of platinum-catalyzed cycloisomerizations of chiral 1,6-enynes has been shown to be consistently high, providing a reliable method for the synthesis of enantioenriched oxabicyclo[4.1.0]heptene derivatives. rsc.org

Table 3: Catalysts for the Synthesis of Oxabicyclo[4.1.0]heptenes

Catalyst System Substrate Product Key Features Reference
PtCl₄ Allyl propynyl (B12738560) ethers Oxabicyclo[4.1.0]heptenes Pioneering work in the field.
Chiral Au(I) Complex Oxygen-tethered 1,6-enynes Enantioenriched Oxabicyclo[4.1.0]heptenes High enantioselectivities (up to 99% ee).
Pt(II) catalysts Chiral 1,6-enynes Enantioenriched Oxabicyclo[4.1.0]heptenes High enantiospecificity. rsc.org

Synthesis of Azabicyclo[4.1.0]heptanes/heptenes

The synthesis of nitrogen-containing analogues of bicyclo[4.1.0]heptene has been achieved through various catalytic systems. Palladium-catalyzed cycloisomerization of N-tethered 1,6-enynes provides a direct route to 3-azabicyclo[4.1.0]heptenes in good yields.

Iridium and rhodium catalysts have also been successfully employed, particularly for the development of asymmetric syntheses. Cationic iridium complexes with chiral diphosphine ligands can catalyze the enantioselective cycloisomerization of nitrogen-bridged 1,6-enynes to afford chiral 3-azabicyclo[4.1.0]heptenes with high enantiomeric excess. Similarly, rhodium complexes with chiral diene ligands have been used for the asymmetric cycloisomerization of 1,6-ene-ynamides to produce functionalized 3-aza- and oxabicyclo[4.1.0]heptene derivatives. nih.gov

In addition to metal-catalyzed methods, a transition-metal-free radical oxidative cyclopropanation of aza-1,6-enynes has been developed. This approach allows for the synthesis of highly functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions, showcasing the utility of radical chemistry in accessing these complex heterocyclic scaffolds. rsc.org

Table 4: Synthetic Routes to Azabicyclo[4.1.0]heptanes/heptenes

Method Catalyst/Reagent Substrate Product Reference
Palladium-Catalyzed Cycloisomerization [PdCl₂(CH₃CN)₂]/P(OPh)₃ N-tethered 1,6-enynes 3-Azabicyclo[4.1.0]heptenes
Iridium-Catalyzed Asymmetric Cycloisomerization Cationic Ir with Chiral Diphosphine Nitrogen-bridged 1,6-enynes Chiral 3-Azabicyclo[4.1.0]heptenes
Rhodium-Catalyzed Asymmetric Cycloisomerization Rh with Chiral Diene Ligand 1,6-Ene-ynamides Chiral 3-Azabicyclo[4.1.0]heptenes nih.gov
Transition-Metal-Free Radical Cyclization Oxidant Aza-1,6-enynes Azabicyclo[4.1.0]heptane-2,4,5-triones rsc.org

Synthesis of Silicon-Bridged Bicyclo[4.1.0]heptasil-1(6)-ene Systems

A significant achievement in the field of silicon chemistry has been the synthesis of tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene. researchgate.netresearchgate.net This compound represents a silicon analogue of the highly strained this compound, where all carbon atoms of the bicyclic core are replaced by silicon atoms.

The synthesis was accomplished through the reduction of 1,1,2,2-tetrachlorocyclohexasilane. researchgate.netresearchgate.netnih.gov This reaction yielded the target tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene as red-orange crystals with a 12% yield. researchgate.netresearchgate.net The structure and unique properties of this silicon cluster were rigorously characterized using spectroscopy, X-ray crystallography, and supported by theoretical calculations. researchgate.netresearchgate.netnih.gov Computational studies have indicated that the planarity of the structure can be attributed to the steric repulsion between the bulky tert-butyl groups on the cyclohexasilene ring and the silyl (B83357) substituents. thieme-connect.com The linkage of the cyclotrisilene moiety with two tetrasilane chains bearing these bulky groups has a notable effect on its structure and its 29Si NMR spectrum. researchgate.netresearchgate.net

Table 1: Synthesis of Tetrasilane-Bridged Bicyclo[4.1.0]heptasil-1(6)-ene

PrecursorReaction TypeProductYieldAppearance
1,1,2,2-TetrachlorocyclohexasilaneReductionTetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene12%Red-orange crystals

Data sourced from multiple references. researchgate.netresearchgate.netnih.gov

Exploration of Novel Precursors and Reaction Pathways

Research into the synthesis of bicyclo[4.1.0]heptene skeletons has expanded to include a variety of novel precursors and reaction pathways, moving beyond traditional methods. A primary focus has been on the transition-metal-catalyzed cycloisomerization of 1,6-enynes. beilstein-journals.orgnih.govthieme-connect.com This powerful strategy allows for the construction of the bicyclic core with high efficiency and stereoselectivity. beilstein-journals.orgnih.gov

Gold- and platinum-catalyzed reactions have been particularly prominent. For instance, gold(I) catalysts, often used with a silver salt co-catalyst, effectively convert oxygen- and nitrogen-tethered 1,6-enynes into the corresponding oxa- and aza-bicyclo[4.1.0]heptene derivatives. beilstein-journals.orgthieme-connect.comnih.gov These reactions are often highly substrate-dependent but can proceed under mild conditions to afford functionalized products in excellent enantiomeric excesses, ranging from 90-98%. nih.gov Similarly, platinum catalysts like PtCl₂ have been used for the cycloisomerization of allyl propynyl ethers to yield oxabicyclo[4.1.0]heptenes. beilstein-journals.org Other transition metals, including rhodium and iridium, have also been employed to catalyze rearrangements and carbocyclizations of 1,6-enynes, leading to diverse bicyclo[4.1.0]heptene structures. nih.govresearchgate.net

Beyond enynes, other precursors have been investigated. The parent bicyclo[4.1.0]hept-1,6-ene itself was generated through the gas-phase elimination of 1-chloro-2-(trimethylsilyl)bicyclo[4.1.0]heptane over solid fluoride. nih.govacs.org This demonstrates a pathway starting from a pre-formed bicyclic alkane. Furthermore, enantioselective routes have been developed starting from chiral cyclohexenone derivatives, which serve as versatile building blocks for nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold. mdpi.com Biocatalysis has also provided a novel entry point, using enantiopure α-substituted β-hydroxy esters to synthesize highly functionalized bicyclo[4.1.0]heptane derivatives. sci-hub.se

Table 2: Overview of Novel Precursors and Catalysts for Bicyclo[4.1.0]heptene Synthesis

Precursor TypeReaction PathwayCatalyst/ReagentProduct Type
1,6-EnynesAsymmetric CycloisomerizationChiral Au(I) complexes / Silver saltsOxa- and Aza-bicyclo[4.1.0]heptenes
Allyl Propynyl EthersCycloisomerizationPtCl₂Oxabicyclo[4.1.0]heptenes
1,6-EnynesRearrangementCationic Rhodium compoundsArylhexahydroisoquinolines
1-Chloro-2-(trimethylsilyl)bicyclo[4.1.0]heptaneEliminationSolid FluorideBicyclo[4.1.0]hept-1,6-ene
Chiral CyclohexenonesMulti-step Stereoselective SynthesisEt₂Zn, ICH₂ClBicyclo[4.1.0]heptane nucleoside analogues

Data sourced from multiple references. beilstein-journals.orgnih.govnih.govacs.orgmdpi.com

Reactivity and Reaction Mechanisms of Bicyclo 4.1.0 Hept 1 6 Ene Systems

Intramolecular Reactions and Rearrangements

The inherent strain in the bicyclo[4.1.0]hept-1(6)-ene framework makes it susceptible to a range of intramolecular reactions and rearrangements, which serve to release this strain energy.

Ene Reactions and Dimerization Pathways

This compound readily undergoes dimerization through a rapid ene reaction. acs.orgnih.gov This process involves the interaction of two molecules, where one acts as the "ene" and the other as the "enophile," leading to the formation of two diastereomeric cyclopropene (B1174273) dimers. acs.orgnih.gov These ene-type reactions are characteristic of the thermal chemistry of this compound. grafiati.com

Further reactions of these initial dimers have been observed. When the dimerization is carried out in solvents like tetrahydrofuran (B95107) or chloroform, the resulting ene dimers can couple to form a single crystalline triene tetramer. acs.orgnih.gov However, if the neat dimers are allowed to warm to room temperature, they form a mixture of tricyclohexane tetramers. acs.orgnih.gov

Skeletal Rearrangements and Isomerizations

The high strain energy of the this compound system, calculated to be approximately 46 kcal/mol for the planar conformation, drives various skeletal rearrangements and isomerizations. oup.com

This compound is a valence isomer of other C7H6 compounds, such as bicyclo[4.1.0]hepta-1,3,5-triene. nist.govfigshare.com The potential for interconversion between these isomers represents a key aspect of its chemistry. While direct evidence for its equilibrium with other valence isomers is complex, the concept of valence isomerism is central to understanding the rearrangements of related bicyclobutane systems, which can thermally isomerize to cyclobutenes. thieme-connect.de This type of rearrangement often proceeds through intermediates that allow for the expansion or reorganization of the ring system. thieme-connect.de For instance, the rearrangement of tricyclo[4.1.0.0(2,7)]heptane, a related bicyclobutane derivative, is thought to proceed through a cyclohepta-1,3-diene intermediate, showcasing a ring-expansion pathway before re-closing to a more stable bicyclic system. thieme-connect.de

Both thermal and photochemical conditions can induce significant rearrangements in the this compound skeleton and its derivatives.

Thermal Rearrangements: The thermal chemistry of this compound is dominated by ene-type dimerization reactions. grafiati.com In related systems, such as other bicyclo[n.1.0]alk-1(n+2)-enes, pyramidalization at the bridgehead carbons is a key feature that decreases as the ring size increases. oup.com The thermal rearrangements of substituted bicyclo[4.1.0]hept-3-enes have also been studied, indicating the propensity of this ring system to undergo changes upon heating. acs.org

Photochemical Rearrangements: Photolysis of bicyclo[4.1.0]hept-2-ene, a closely related isomer, has been extensively studied. researchgate.net Direct photolysis leads to a variety of products, with the major product being cis-1,3,6-heptatriene, which forms via an electrocyclic ring opening. researchgate.net Theoretical studies suggest that upon direct photolysis, the reaction proceeds through diradical intermediates, leading to multiple ground-state products. researchgate.net

The photochemical synthesis of bicyclo[4.1.0]hept-2-enes has been achieved from bicyclo[2.2.2]oct-5-en-2-one derivatives. oup.com Irradiation of these precursors leads to decarbonylation and subsequent recyclization to form the norcarene (bicyclo[4.1.0]heptene) structure in good yields. oup.com Similarly, irradiation of 2-cyanobicyclo[2.2.1]hept-2-ene results in a rearrangement to form 1-cyanobicyclo[4.1.0]hept-2-ene as the major product. cdnsciencepub.com These photochemical transformations highlight the utility of light-induced reactions in accessing the bicyclo[4.1.0]heptene framework and underscore the complex rearrangements it can undergo. cdnsciencepub.comoup.com

Intermolecular Reactions

Beyond rearranging internally, the strained double bond of this compound is a site for various intermolecular reactions.

Oxidation Reactions

The strained double bond of this compound is susceptible to attack by oxidizing agents. acs.org Oxidation with dimethyldioxirane (B1199080) or molecular oxygen (dioxygen) leads to the formation of carbonyl products, indicating the cleavage of the strained bicyclic system. acs.orgnih.gov

In related systems, such as various terpenes containing the bicyclo[4.1.0]heptane skeleton, epoxidation is a common reaction. academie-sciences.fracademie-sciences.fruminho.pt For example, the electrochemical epoxidation of limonene, which has a similar cyclohexene (B86901) ring, can yield the corresponding 7-oxabicyclo[4.1.0]heptane derivative. academie-sciences.fracademie-sciences.fr The reactivity towards oxidation is a key feature of the strained alkene present in these bicyclic structures. ebi.ac.uk

Cycloaddition Reactions

1,3-Dipolar Cycloadditions

This compound and its derivatives are excellent substrates for 1,3-dipolar cycloaddition reactions. These reactions provide a versatile route to various heterocyclic systems. chim.it For instance, the reaction of this compound with nitrile oxides leads to the formation of highly functionalized isoxazoles. acs.org Similarly, cycloadditions with azomethine ylides, which can be stable or generated in situ, produce a range of nitrogen-containing polycyclic adducts with high stereoselectivity. researchgate.net The regioselectivity of these additions is often predictable, with unsymmetrical dipolarophiles reacting in a specific manner. researchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanisms of these cycloadditions. These studies help in predicting the stereochemical outcomes and reaction rates. researchgate.net The reactivity in these cycloadditions is often controlled by the frontier molecular orbitals (HOMO of the dipolarophile and LUMO of the dipole, or vice versa). researchgate.net

Diels-Alder Type Reactions in Related Bicyclic Systems

The strained double bond of this compound and related systems makes them reactive dienophiles in Diels-Alder reactions. For example, they can be trapped with dienes like diphenylisobenzofuran. capes.gov.br The reaction of cyclopropenone ketals with dienes at room temperature or under pressure provides access to cycloheptatrienones and tropones. researchgate.net

In a notable example, visible light can mediate a cascade reaction involving diazodienals and styrenes. This process generates a highly strained enal-cyclopropene intermediate which then undergoes a dearomative styryl-Diels-Alder reaction followed by an Alder-ene reaction to produce cyclopropane-fused polycycles. chemrxiv.org This photoclick pericyclic cascade highlights the utility of the strained bicyclic system in complex molecule synthesis. chemrxiv.org

Furthermore, the Diels-Alder reaction of furan (B31954) derivatives with α,β-unsaturated ketones is a key step in synthesizing 7-oxabicyclo[4.1.0]heptane frameworks, where the exo selectivity of the cycloaddition is crucial for the desired stereochemistry.

Nucleophilic and Electrophilic Reactions on Strained Bonds

The strained nature of the this compound system makes its bonds susceptible to attack by both nucleophiles and electrophiles. For instance, halogenated derivatives, such as 7,7-dibromobicyclo[4.1.0]hept-3-ene, readily undergo nucleophilic substitution where the bromine atoms are replaced by nucleophiles like hydroxide (B78521) or amine groups. The double bond in this system can also participate in electrophilic addition reactions.

The epoxide ring in derivatives like ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- can be opened by nucleophiles such as amines or thiols. This reactivity is fundamental to its potential biological activity, as the oxirane ring can form covalent bonds with nucleophilic sites on proteins.

Palladium-catalyzed intramolecular coupling and cyclization of related systems, such as 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, proceed via the attack of an enolate on an activated double bond to form the bicyclo[4.1.0]heptene core. acs.org

Reactivity of Specific Derivatives (e.g., Silicon Analogues, Halogenated Systems)

Silicon Analogues:

The introduction of silicon atoms into the bicyclo[4.1.0]heptene framework significantly influences its structure and reactivity. Tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene has been synthesized and characterized, showing that the linkage of the cyclotrisilene moiety with tetrasilane chains affects its structure. researchgate.net These silicon analogues are often stabilized by bulky substituents which prevent thermodynamically favored dimerization or oligomerization. researchgate.net

Bicyclo[1.1.0]tetrasil-1(3)-ene, a silicon analogue of bicyclo[1.1.0]but-1(3)-ene, has been isolated as thermally stable crystals. researchgate.net DFT calculations suggest its bridgehead bond consists of a σ-bond with an inverted geometry and a π-bond. researchgate.net While stable towards typical trapping agents for Si=Si double bonds, it reacts with carbon tetrachloride. researchgate.net The reduction of 7-silanorbornene derivatives with reagents like lithium aluminum hydride can lead to intramolecular nucleophilic cyclization, forming new bicyclic systems. oup.com

Halogenated Systems:

Halogenated derivatives of bicyclo[4.1.0]heptene are versatile synthetic intermediates. For instance, 7,7-dibromobicyclo[4.1.0]hept-3-ene can undergo substitution and elimination reactions. Dehydrohalogenation of tetrahalobicyclo[4.1.0]heptanes can lead to the formation of 2-halobicyclo[4.1.0]hepta-1,3,5-trienes, with competitive pathways influencing the product distribution. grafiati.com The debromosilylation of 1-bromo-6-trimethylsilylbicyclo[4.1.0]hept-3-ene-2,5-dione at low temperatures has been used to generate the highly reactive bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione. grafiati.com

Mechanistic Investigations

Intermediate Identification (e.g., Carbenoid Intermediates, Biradicals)

The reactions of bicyclo[4.1.0]heptene systems often proceed through highly reactive intermediates. Gold(I)-catalyzed cycloisomerization of enynes can lead to the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.govacs.org These carbenoid species can then undergo various rearrangements, including single- or double-cleavage pathways, to yield dienes or other bicyclic products. nih.govacs.org

Biradical intermediates are also frequently implicated in the chemistry of these systems. Photochemical reactions of bicyclo[4.1.0]hept-2-ene, upon direct photolysis, are proposed to proceed via two important diradical intermediates. researchgate.net These intermediates are formed by the cleavage of a cyclopropane (B1198618) bond and can then lead to a variety of rearranged products. researchgate.net Toluene-sensitized photolysis also results in products that can be rationalized as arising from the decay of a common biradical intermediate. researchgate.net The thermal rearrangement of substituted tricyclo[4.1.0.0(2,4)]heptane derivatives to bicyclo[4.1.0]heptene systems has been studied, with evidence suggesting pathways that avoid symmetrical biradical intermediates. acs.org Computational studies have also pointed to the biradical character of related cyclopentane-1,3-diyl systems. researchgate.net

Kinetic Studies of Reaction Pathways

The high reactivity of the this compound system is a direct consequence of its significant ring strain. Computational studies have estimated the strain energy of the planar parent compound to be approximately 46 kcal/mol. oup.com This stored energy provides a strong thermodynamic driving force for reactions that lead to more stable, less-strained products. Experimental and computational studies have revealed that the molecule is highly fluxional, with a low barrier to folding along the double bond itself. shsu.edu

Kinetic investigations into the Bicyclo[4.1.0]heptane framework are often characterized by rapid reaction rates. For instance, this compound, when generated in the gas phase, undergoes a rapid ene dimerization reaction. nih.gov In solution, these ene dimers can further couple to form tetrameric structures. nih.gov The molecule is also susceptible to rapid oxidation by agents like dimethyldioxirane or molecular oxygen, yielding carbonyl products. nih.gov

While detailed kinetic data for the parent this compound is challenging to obtain due to its high reactivity, studies on related radical species provide insight into reaction pathways. For example, theoretical calculations on the ring-opening of the 1-bicyclo[4.1.0]heptanylmethyl radical have been performed to determine the rate constants for different potential pathways. researchgate.net These studies show that the ring-expansion pathway is favored both kinetically and thermodynamically over other routes. researchgate.net

The kinetics of thermal isomerization have also been explored for related bicyclic systems. The rates of these reactions are highly dependent on the specific structure and the presence of substituents, which can dictate whether the reaction proceeds through a concerted or stepwise mechanism involving diradical intermediates. researchgate.netupenn.edu

Influence of Substituent Effects on Reactivity

The reactivity of the Bicyclo[4.1.0]heptane skeleton is profoundly influenced by the nature and position of substituents. These effects can be steric or electronic, altering the stability of the ground state, intermediates, or transition states, thereby influencing both reaction rates and product distributions.

Studies on methyl-substituted 2-bicyclo[4.1.0]heptyl derivatives have demonstrated the significant impact of substituents on chemical behavior. acs.org The placement of methyl groups can alter the course of solvolysis reactions and other transformations. Photoelectron spectroscopy combined with molecular orbital calculations on methyl-substituted bicyclo[4.1.0]hept-3-enes revealed that substituents can change the nature of the highest occupied molecular orbital (HOMO). mzos.hr For trans-isomers, the HOMO is localized in the "twist" bent sigma bond of the cyclopropane ring, whereas for cis-isomers, it is localized in the π-bond of the six-membered ring, directly impacting their reactivity towards electrophiles. mzos.hr

The introduction of substituents can also provide kinetic stability. In silicon analogues such as Tetrasilane-Bridged Bicyclo[4.1.0]heptasil-1(6)-ene, bulky substituents are crucial for imparting kinetic stability to the strained ring by suppressing thermodynamically favored dimerization or oligomerization reactions. researchgate.net

The influence of substituents is also clearly demonstrated in the synthesis of functionalized bicyclo[4.1.0]heptene derivatives via the gold-catalyzed cycloisomerization of 1,6-enynes. The reaction conditions and outcomes are highly substrate-dependent. beilstein-journals.org For example, the nature of the tethering atom (oxygen vs. nitrogen) and the substituents on the aromatic rings dramatically affect the yield and enantioselectivity of the reaction, as shown in the table below. beilstein-journals.org

Table 1: Influence of Substituents on the Asymmetric Au-Catalyzed Cycloisomerization of 1,6-Enynes to Bicyclo[4.1.0]heptene Derivatives beilstein-journals.org
EntrySubstrate Tether (X)Substituent (R)ProductYield (%)Enantiomeric Excess (ee, %)
1OH4a 9997
2O4-MeO4b 9996
3O4-CF34c 9995
4NTsH4d 5290
5NTs4-MeO4e 6392

This demonstrates that electron-donating groups (like 4-MeO) and electron-withdrawing groups (like 4-CF3) on the phenyl ring, as well as the nature of the heteroatom tether, have a pronounced effect on the efficiency and stereochemical outcome of the cyclization, underscoring the critical role of substituent effects in the chemistry of these systems.

Theoretical and Computational Studies on Bicyclo 4.1.0 Hept 1 6 Ene

Quantum mechanical calculations have been instrumental in elucidating the energetic and geometric properties of Bicyclo[4.1.0]hept-1(6)-ene. These studies provide a quantitative understanding of the strain inherent in its bicyclic framework and how this strain influences its three-dimensional structure and conformational dynamics.

Quantum Mechanical Calculations and Strain Energy Analysis

Strain Energy Quantification and Comparison with Related Strained Olefins

Quantum mechanical calculations have revealed a significant increase in strain for this compound, amounting to approximately 17 kcal/mol more than that of 1,2-dimethylcyclopropene. acs.orgnih.gov This highlights the substantial energetic cost of fusing a six-membered ring onto a cyclopropene (B1174273) core. The strain energy of the planar configuration of this compound has been calculated to be 46 kcal/mol using RHF/6-31G* level of theory. oup.com

To put this into perspective, the table below compares the strain energies of this compound with other related cyclic and bicyclic hydrocarbons. This comparison underscores the high degree of strain in the this compound framework.

CompoundStrain Energy (kcal/mol)Calculation Method
This compound46.0RHF/6-31G*
Bicyclo[3.2.0]hept-1(5)-ene46.3 - 48.7Various high levels
Bicyclo[4.1.0]hepta-1,3,5-triene66.6 - 70.7Various high levels
Adamantane6-
Norbornadiene28.2 - 32.6Various high levels
Quadricyclane91.5 - 96.1Various high levels

This table presents a selection of strain energies for comparative purposes. The values are sourced from various computational studies. swarthmore.edu

Analysis of Pyramidalization and Nonplanar Geometries

A key structural feature of strained olefins like this compound is the pyramidalization of the double-bonded carbon atoms. oup.com Theoretical studies have indicated that the preferred geometries of Bicyclo[n.1.0]alk-1(n+2)-enes (where n=1-3) are nonplanar, and the degree of pyramidalization decreases as the size of the bridging ring increases. oup.com In a heteroatom-substituted derivative, X-ray crystallography revealed that the double-bonded carbons in a this compound system are pyramidalized, resulting in a flap angle of 162° between the two rings, a deviation from the ideal 180°. oup.com The geometry around the double bond in this derivative remains essentially planar. oup.com

The pyramidalization of the double bond is a direct consequence of the strain in the molecule, as the carbon atoms deviate from the ideal trigonal planar geometry to relieve ring strain. This structural distortion has profound implications for the molecule's reactivity.

Potential Energy Surfaces and Energy Barriers for Flexing/Folding

Computational studies have explored the potential energy surface of this compound, particularly focusing on the energy barrier associated with the flexing or folding motion along the fused double bond. acs.orgnih.gov These calculations, performed at a high level of theory, indicate a remarkably low potential energy barrier of only about 1 kcal/mol for this conformational change. acs.orgnih.gov This low barrier suggests that the molecule is highly flexible at the fusion of the two rings, readily undergoing out-of-plane distortions. This flexibility is a direct consequence of the inherent strain and the pyramidalized nature of the double bond.

Molecular Orbital Theory and Electronic Structure

The electronic structure of this compound, as described by molecular orbital (MO) theory, is crucial for understanding its bonding characteristics and reactivity. The high degree of strain significantly perturbs the molecular orbitals compared to those in unstrained alkenes.

Orbital Overlaps and Bonding Characteristics in Strained Systems

In this compound, the fusion of the cyclopropene and cyclohexane (B81311) rings forces the orbitals involved in the double bond to deviate from the ideal parallel alignment found in typical alkenes. This leads to reduced overlap of the p-orbitals forming the π-bond, resulting in a weaker and more reactive double bond. The σ-bonds within the three-membered ring are also highly strained, exhibiting "bent bond" character with electron density concentrated outside the internuclear axes. This strained electronic configuration is a hallmark of small-ring systems and is a key contributor to the molecule's high reactivity.

Electronic Effects on Reactivity and Stability

The strained electronic structure of this compound renders it highly susceptible to reactions that can relieve this strain. The weakened π-bond makes the molecule a potent dienophile in Diels-Alder reactions and prone to rapid ene reactions, leading to dimerization. acs.orgnih.gov Furthermore, the molecule readily undergoes oxidation reactions. acs.orgnih.gov

Theoretical calculations on related strained systems, such as trans-bicyclo[4.1.0]hept-3-ene, have shown that the twist-bent nature of the σ-bonds leads to a lower adiabatic ionization potential compared to its cis-isomer. acs.org This suggests that the strained framework facilitates the removal of an electron, which can explain the enhanced reactivity of such molecules under oxidative conditions. acs.org The significant reorganization energy upon ionization further underscores the electronic consequences of the strained geometry. acs.org

Density Functional Theory (DFT) and Ab Initio Calculations

The highly strained and reactive nature of this compound makes its experimental characterization challenging. Consequently, theoretical and computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have become indispensable tools for understanding its structure, stability, and reactivity. These methods provide detailed insights into the electronic and geometric properties of the molecule, which are often difficult to obtain through experimental means alone.

Prediction of Geometries and Spectroscopic Parameters

Ab initio molecular orbital and DFT calculations have been effectively employed to predict the geometry and spectroscopic characteristics of bicyclo[4.1.0]heptene derivatives. mzos.hr These computational approaches allow for the determination of key structural parameters such as bond lengths and angles, providing a foundational understanding of the molecule's unique architecture. For instance, calculations can elucidate the pyramidalization at the bridgehead carbon atoms and the strain inherent in the fused ring system.

Quantum mechanical calculations have been utilized to investigate the strain energy of bicyclo[4.1.0]hept-1,6-ene. These studies revealed that the strain is approximately 17 kcal/mol greater than that of 1,2-dimethylcyclopropene. nih.govacs.org Furthermore, high-level theoretical calculations have determined that the energy barrier for the flexing or folding motion along the fused double bond is remarkably low, at only about 1 kcal/mol. nih.govacs.org

Theoretical calculations at the Becke3LYP/6-31G* level of theory have been performed on bicyclo[4.1.0]hepta-1(6),4-diene-2,3-dione and its isomers. grafiati.com These calculations provide insights into the relative stabilities of these related compounds, revealing that bicyclo[4.1.0]hepta-1(6),4-diene-2,3-dione lies 78.7 kJ/mol above its isomer, bicyclo[4.1.0]hepta-1,5-diene-3,4-dione. grafiati.com

The table below presents a selection of theoretically predicted geometric parameters for a bicyclo[4.1.0]heptene derivative, showcasing the precision of modern computational methods.

ParameterC1–C3 distance (Å) in initial substrateC1–C3 distance (Å) in platinacyclobutane intermediateC1–C3 distance (Å) in transition state
Value 1.482.321.96

Data derived from a theoretical study on the rearrangement reactions of bicyclic derivatives of cyclopropane (B1198618). nih.gov

Elucidation of Reaction Mechanisms and Transition States

DFT and ab initio calculations are powerful tools for mapping the potential energy surfaces of chemical reactions involving this compound. These computational studies enable the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating detailed reaction mechanisms. rsc.org For example, the mechanisms of competing pericyclic reactions, such as sigmatropic shifts and cycloadditions, have been investigated for related systems. researchgate.net

Computational studies have explored the Pd(II)-catalyzed cycloisomerization of 4-aza-1-cyclopropyl-1,6-enyne, which leads to the formation of 3-aza-bicyclo[4.1.0]heptene. researchgate.net These DFT calculations have shed light on the effect of solvents on the reaction mechanism. In a similar vein, the gold-catalyzed cycloisomerization of enynes, which can yield bicyclo[4.1.0]hept-4-ene derivatives, has been studied, with DFT calculations supporting the proposed mechanisms involving cyclopropyl (B3062369) gold(I) carbene intermediates. acs.org

Theoretical investigations into the rearrangement of bicyclic cyclopropane derivatives catalyzed by platinum salts have provided detailed mechanistic insights. nih.govacs.org These studies have mapped out pathways involving oxidative addition and the formation of platinacyclobutane intermediates, calculating the activation barriers for each step. nih.govacs.org For instance, the global activation barrier for a pathway involving a single platinum metal was calculated to be 26.09 kcal mol⁻¹, while a pathway involving two platinum metals was found to be more favorable with a global activation barrier of 19.58 kcal mol⁻¹. nih.govacs.org

The following table summarizes computed activation energies for different mechanistic pathways in the platinum-catalyzed rearrangement of a bicyclic cyclopropane derivative.

Mechanistic PathwayActivation Barrier (kcal mol⁻¹)
Pathway-1M (Single Pt-metal) 26.09
Pathway-1D (Two Pt-metals) 19.58
Pathway-1Ma (Alternative protodeplatination) 35.95
Pathway-2M (Initial oxidative addition) 18.85

Data derived from a theoretical study on the rearrangement reactions of bicyclic derivatives of cyclopropane. nih.govacs.org

Stereoelectronic Effects in Valence Isomerism

Stereoelectronic effects play a crucial role in governing the valence isomerism of bicyclic systems related to this compound. nih.govrsc.orgrsc.org The equilibrium between bicyclo[4.1.0]hepta-2,4-diene and cyclohepta-1,3,5-triene, a classic example of valence isomerism, has been a subject of extensive theoretical investigation. nih.govrsc.orgrsc.org Computational studies have shown that substituents can significantly influence the reaction mechanism and the conformational preferences of these strained molecules. nih.govrsc.orgrsc.org

Quantum chemical and quasiclassical trajectory simulations on the related benzene (B151609) imine ⇌ 1H-azepine isomerization have revealed a coupled reaction pathway involving ring-expansion followed by nitrogen inversion. nih.govrsc.orgrsc.org These studies highlight how stereoelectronic modulation, such as substitution at the nitrogen atom, can alter the stereoselectivity of the valence isomerism. nih.govrsc.orgrsc.org For example, N-fluoro substitution was found to increase the barrier for N-inversion and stabilize the endo-isomer. nih.govrsc.orgrsc.org These findings underscore the subtle interplay of electronic and steric factors in determining the outcome of such rearrangements.

The table below shows the relative energies of different valence isomers and transition states for a substituted benzene imine system, illustrating the impact of stereoelectronic effects.

SpeciesRelative Energy (kcal mol⁻¹)
Endo-1 (R=H) 0.0
Exo-1 (R=H) 0.9
TS(Endo-1 → Exo-1) 18.0
Endo-1 (R=F) 0.0
Exo-1 (R=F) Not located
TS(Endo-1 → Exo-1) (R=F) Not located

Data derived from a computational study on the valence isomerism of benzene imine. rsc.org

Advanced Research Applications in Organic Synthesis

Bicyclo[4.1.0]hept-1(6)-ene as a Building Block in Complex Molecule Synthesis

The bicyclo[4.1.0]heptane core is a privileged structural motif found in a number of biologically active natural products. chemrxiv.orgchemrxiv.org Its rigid framework serves as a versatile starting point for the stereocontrolled synthesis of intricate molecular targets. Notable examples include the sesquiterpenes (±)-sesquicarene, (+)-isovelleral, and (-)-cubebol, all of which feature the characteristic bicyclo[4.1.0]heptane skeleton. chemrxiv.orgchemrxiv.org The synthesis of these natural products often leverages the inherent reactivity of the bicyclo[4.1.0]heptane system to introduce further complexity and functionality. For instance, an analogue of the cytotoxic fungal sesquiterpene (+)-isovelleral, which retains the core bicyclo[4.1.0]hept-2-ene-1,2-dicarbaldehyde system, has been synthesized and shown to have potent cytotoxic activity. researchgate.net

Beyond natural product synthesis, the bicyclo[4.1.0]heptane scaffold has been employed in the creation of carbocyclic nucleoside analogues. researchgate.netkuleuven.beacs.orgnih.gov These molecules are of significant interest in medicinal chemistry due to their potential antiviral properties. A highly regio- and stereoselective synthetic approach has been established for the construction of functionalized bicyclo[4.1.0]heptyl azides, which serve as key intermediates. kuleuven.beacs.org From these azides, various nucleobases, including thymine, guanine, and functionalized 1,2,3-triazoles, can be introduced. kuleuven.beacs.org One such derivative, a 1,2,3-triazole-bearing nucleoside analogue, has demonstrated moderate activity against the Coxsackie B4 virus. kuleuven.beacs.org

Strategies for Stereoselective and Enantioselective Synthesis

The development of methods for the stereoselective and enantioselective synthesis of bicyclo[4.1.0]heptene derivatives is crucial for accessing chiral molecules with defined biological activities. A prominent strategy involves the asymmetric gold-catalyzed cycloisomerization of 1,6-enynes. beilstein-journals.orgnih.gov This reaction, utilizing a chiral cationic Au(I) catalyst system, provides functionalized oxa- and aza-bicyclo[4.1.0]heptene derivatives in moderate to good yields with excellent enantiomeric excesses, often exceeding 90%. beilstein-journals.orgnih.govresearchgate.net The reaction proceeds under mild conditions and has been successfully applied to the synthesis of challenging pentasubstituted cyclopropyl (B3062369) derivatives with up to 99% ee. beilstein-journals.org

Another powerful method is the palladium-catalyzed intramolecular coupling-cyclization of substrates like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.orgacs.org This process occurs in a regio- and stereoselective manner to afford 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in good yields. acs.org The proposed mechanism involves the oxidative addition of the palladium catalyst to the styryl bromide, followed by the formation of a cationic palladium(II) species that facilitates the intramolecular cyclopropanation. acs.orgacs.org

Key achievements in the asymmetric synthesis of carbocyclic nucleoside analogues built on the bicyclo[4.1.0]heptane template have been realized through highly diastereoselective allylic oxidation and hydroboration reactions starting from a common chiral bicyclic alcohol. kuleuven.beacs.org

Table 1: Asymmetric Gold-Catalyzed Cycloisomerization of Oxygen-Tethered 1,6-Enynes beilstein-journals.org

EntrySubstrateYield (%)ee (%)
12a4593
22b4192
32c4591
42d6398
52e5995
62f3795
74g3699
84h5273
Reactions were conducted in the presence of a chiral cationic Au(I) catalyst, consisting of (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ complex and a silver salt (AgOTf or AgNTf₂), in toluene (B28343).

Development of Novel Synthetic Methodologies Utilizing Highly Strained Systems

The high ring strain of this compound, estimated to be approximately 17 kcal/mol greater than that of 1,2-dimethylcyclopropene, is a key driver of its reactivity and a feature that has been exploited in the development of new synthetic methods. nih.govacs.org

A notable innovation is the use of visible light-induced photoclick pericyclic cascade reactions of diazoenals with 1,3-dienes. chemrxiv.orgchemrxiv.org This metal-free approach generates free singlet enalcarbenes that react efficiently with various dienes to produce enal-functionalized bicyclo[4.1.0]heptane derivatives in excellent yields and with high diastereoselectivity (>20:1). chemrxiv.orgchemrxiv.org This method is environmentally friendly and can even be performed in aqueous solvents. chemrxiv.org

Another significant advancement is the transition-metal-free, radical-mediated oxidative cyclopropanation of aza-1,6-enynes. dntb.gov.uarsc.orgrsc.orgresearchgate.net This sustainable methodology allows for the synthesis of valuable, functionalized aza-bicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgrsc.org The reaction proceeds through a radical cascade that forms four chemical bonds in a single step under mild conditions, using iodine and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This protocol is operationally simple, scalable, and tolerates a wide array of functional groups. rsc.orgrsc.org

Role in the Generation of Reactive Intermediates and Synthons (e.g., Cycloproparenes)

This compound is a precursor to highly reactive intermediates that can be trapped or utilized in further synthetic transformations. Upon its generation, it rapidly dimerizes via an ene reaction, forming two diastereomeric cyclopropenes. nih.govacs.org These dimers can then undergo further coupling reactions. nih.govacs.org

The strained this compound system is also implicated in the chemistry of cycloproparenes (benzocyclopropenes). grafiati.comresearchgate.net For example, bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione, a cyclopropa-fused quinone, has been generated at low temperatures. grafiati.com While its reactivity does not perfectly mirror that of classical cycloproparenes, it possesses much of the reactivity inherent in the strained this compound framework. grafiati.com This intermediate can be trapped with furan (B31954) in a cycloaddition reaction. grafiati.com The parent cyclopropabenzene, bicyclo[4.1.0]hepta-1,3,5-triene, is a well-studied, highly strained molecule whose chemistry provides insight into concepts of aromaticity and bond fixation and offers pathways for further synthesis. researchgate.netnist.gov The generation of these and related reactive intermediates from bicyclo[4.1.0]heptene precursors underscores their utility as synthons for accessing unique and otherwise difficult-to-prepare molecular structures.

Future Research Directions and Perspectives

Exploration of New Synthetic Routes for Highly Strained Bicyclic Olefins

The synthesis of highly strained bicyclic olefins like Bicyclo[4.1.0]hept-1(6)-ene remains a significant challenge. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.

One promising avenue is the continued development of transition-metal-catalyzed cycloisomerization reactions . While methods exist for the synthesis of bicyclo[4.1.0]heptene derivatives from 1,6-enynes using catalysts based on platinum, gold, and rhodium, further exploration of catalyst systems could lead to improved yields, enhanced stereoselectivity, and broader substrate scope. mcmaster.caresearchgate.net The development of catalytic systems that can generate the highly strained 1(6)-ene isomer directly and selectively would be a major breakthrough.

Another area of active research is the exploration of transition-metal-free synthetic methodologies . Recent work has demonstrated the potential of radical-mediated cyclizations of 1,6-enynes to produce bicyclo[4.1.0]heptane derivatives. x-mol.net Future efforts could focus on adapting these methods to generate the unsaturated this compound core. These approaches are often more environmentally benign and can offer complementary reactivity to metal-catalyzed processes.

Furthermore, the application of biocatalysis presents an exciting frontier for the synthesis of strained carbocycles. doi.org Directed evolution of enzymes could potentially be harnessed to produce highly strained bicyclic olefins with exceptional enantioselectivity, offering a green and powerful alternative to traditional synthetic methods.

Synthetic ApproachPotential AdvantagesKey Research Goals
Transition-Metal CatalysisHigh efficiency and selectivity.Development of catalysts for direct synthesis of the 1(6)-ene isomer; improving stereocontrol.
Transition-Metal-Free MethodsEnvironmentally benign; complementary reactivity.Adapting radical cyclizations to produce unsaturated systems; exploring other initiation methods.
BiocatalysisHigh enantioselectivity; sustainable.Directed evolution of enzymes for the synthesis of strained bicyclic olefins.

Investigation of Novel Reactivity Patterns and Pericyclic Processes

The extreme reactivity of this compound, stemming from its significant ring strain, suggests that it may participate in a variety of novel chemical transformations. shsu.edu Future research should aim to systematically investigate its reactivity profile, with a particular focus on pericyclic reactions.

Pericyclic reactions , which proceed through a concerted, cyclic transition state, are often highly stereospecific and are a powerful tool in organic synthesis. acs.org The strained double bond of this compound is expected to be a highly reactive participant in cycloaddition reactions. For instance, its reaction with dienes in [4+2] cycloadditions (Diels-Alder reactions) or with 1,3-dipoles in [3+2] cycloadditions could provide rapid access to complex polycyclic frameworks. The stereochemical outcomes of these reactions will be of significant interest.

Furthermore, the potential for electrocyclic reactions and sigmatropic rearrangements involving this compound and its derivatives warrants thorough investigation. Photochemical rearrangements of related bicyclic systems have been shown to involve sigmatropic shifts, leading to the formation of bicyclo[4.1.0]heptene structures. mcmaster.ca The high degree of strain in the 1(6)-ene isomer could lead to unprecedented rearrangements under thermal or photochemical conditions, potentially providing access to novel molecular architectures.

The study of nucleophilic and electrophilic additions to the strained double bond will also be a fruitful area of research. The pyramidalization of the olefinic carbons could lead to unusual regioselectivity and stereoselectivity in these reactions. Understanding how the inherent strain of the molecule influences its interaction with various reagents will be crucial for harnessing its synthetic potential. researchgate.net

Advanced Computational Modeling for Predictive Understanding

Computational chemistry is poised to play a pivotal role in guiding future research on this compound. The high reactivity and potential instability of this molecule make experimental studies challenging. shsu.edu Advanced computational modeling can provide invaluable insights into its structure, stability, and reactivity, thereby accelerating the discovery of new reactions and applications.

Density Functional Theory (DFT) and other high-level quantum chemical methods can be employed to accurately predict the geometric and electronic structure of this compound. ajchem-b.com Computational studies have already suggested a high degree of fluxionality in the double bond, with a very low barrier to folding, which helps to explain its enhanced reactivity. shsu.edu Further computational analysis can quantify the strain energy and elucidate the nature of the bonding in this unusual olefin.

Moreover, computational modeling can be used to predict the feasibility and outcomes of chemical reactions . By calculating the activation barriers and reaction energies for potential pericyclic reactions, cycloadditions, and other transformations, researchers can identify the most promising avenues for experimental investigation. This predictive capability can save significant time and resources in the laboratory.

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and its derivatives, including their conformational preferences and interactions with solvents and other molecules. This information is crucial for understanding and controlling their reactivity in solution.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of geometry, electronic structure, and strain energy. Elucidation of bonding characteristics.
High-Level Ab Initio MethodsAccurate calculation of reaction pathways, transition states, and activation energies.
Molecular Dynamics (MD)Simulation of dynamic behavior, conformational analysis, and solvent effects.

Design and Synthesis of Functionalized Derivatives with Tailored Reactivity

The introduction of functional groups onto the this compound scaffold offers a powerful strategy for modulating its reactivity and physical properties. Future research in this area will focus on the design and synthesis of novel derivatives with tailored characteristics for specific applications.

The synthesis of aza- and oxa-bicyclo[4.1.0]heptane and -heptene derivatives has already been demonstrated, showcasing the feasibility of incorporating heteroatoms into this bicyclic system. msu.edu Future work could explore the synthesis of a wider range of heteroatomic analogs, as well as the introduction of various functional groups at different positions on the carbocyclic framework.

By strategically placing electron-withdrawing or electron-donating groups on the bicyclic core, it should be possible to fine-tune the reactivity of the strained double bond . For example, an electron-withdrawing group could enhance its reactivity towards nucleophiles, while an electron-donating group might increase its propensity to react with electrophiles. This ability to tailor the electronic properties of the molecule is essential for its application in targeted chemical synthesis.

The development of chiral, non-racemic derivatives of this compound is another important research direction. Asymmetric catalysis, for instance in the cycloisomerization of prochiral 1,6-enynes, could provide access to enantiomerically enriched bicyclo[4.1.0]heptene building blocks. shsu.edu These chiral synthons would be of great value in the synthesis of complex, biologically active molecules.

Derivative ClassPotential Impact
Heteroatomic AnalogsIntroduction of new properties and reactivity; potential for biological activity.
Electronically Modified DerivativesTailoring of reactivity for specific synthetic applications.
Chiral DerivativesAccess to enantiomerically pure building blocks for asymmetric synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.